![molecular formula C26H15FN4O6 B11533185 N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11533185.png)
N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dinitrophenoxy group, a fluorophenyl group, and a benzoxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route may involve the following steps:
Preparation of 2,4-Dinitrophenol: This can be achieved by nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Formation of 2,4-Dinitrophenoxybenzaldehyde: This involves the reaction of 2,4-dinitrophenol with benzaldehyde in the presence of a base such as sodium hydroxide.
Synthesis of Benzoxazole Derivative: The benzoxazole derivative can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Condensation Reaction: The final step involves the condensation of 2,4-dinitrophenoxybenzaldehyde with the benzoxazole derivative in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A simpler compound with similar nitro groups.
3-Fluorophenylbenzoxazole: A compound with a similar benzoxazole structure.
Benzoxazole Derivatives: Various derivatives with different substituents on the benzoxazole ring.
Uniqueness
(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and fluorophenyl groups, along with the benzoxazole moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H15FN4O6 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
1-[4-(2,4-dinitrophenoxy)phenyl]-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C26H15FN4O6/c27-18-3-1-2-17(12-18)26-29-22-13-19(6-10-24(22)37-26)28-15-16-4-8-21(9-5-16)36-25-11-7-20(30(32)33)14-23(25)31(34)35/h1-15H |
InChI Key |
GHXOVHKQTSZOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11533107.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11533113.png)
![N-cyclohexyl-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11533116.png)
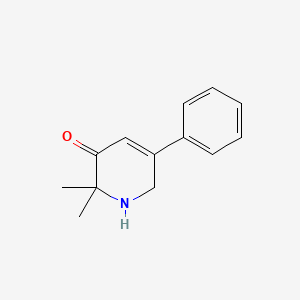
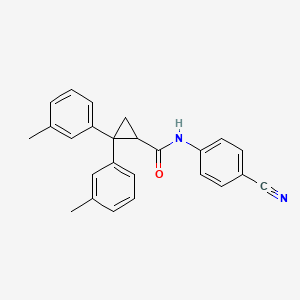

![1-[3'-(3-Chloro-2-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one](/img/structure/B11533158.png)
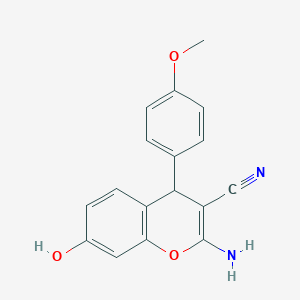
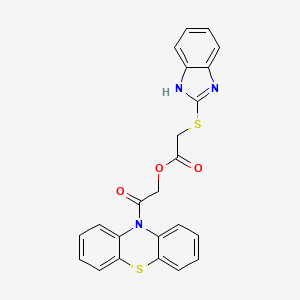
![3,4-Dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione](/img/structure/B11533172.png)
![4-bromo-N'-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11533174.png)
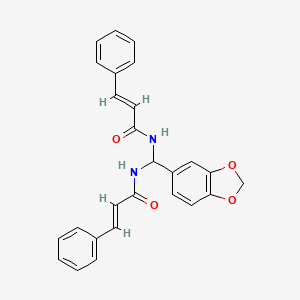
![2-Chloro-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide](/img/structure/B11533186.png)
![2-methoxy-4-[(E)-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11533194.png)
